6-(hydroxymethyl)quinolin-2(1H)-one

Thermal stability Solid-state characterization Crystallinity

Cardiovascular and antimicrobial SAR programs often stall due to limited 6-substituted quinolinone building blocks. CAS 103702-27-8 provides a versatile hydroxymethyl handle for oxidation, esterification, or etherification. - Enables mild derivatization vs. 6-methyl/6-hydroxy analogs - Predicted P-gp inhibitory profile for CNS or chemosensitizer applications - Experimental melting point 235-238°C for formulation benchmarking - LogP ~0.79 balances solubility and permeability

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 103702-27-8
Cat. No. B3045250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)quinolin-2(1H)-one
CAS103702-27-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1CO
InChIInChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13)
InChIKeyZQNLOGHFFDZIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)quinolin-2(1H)-one Sourcing & Characterization


6-(Hydroxymethyl)quinolin-2(1H)-one (CAS 103702-27-8) is a member of the quinolin-2(1H)-one class of heterocyclic compounds, a scaffold recognized for its diverse biological activities and privileged status in medicinal chemistry. The compound is characterized by a hydroxymethyl substituent at the 6-position, which confers distinct physicochemical properties and synthetic versatility relative to unsubstituted or differently substituted analogs. Primary literature reports the experimental melting point as 235–238 °C, with predicted boiling point (447.5 ± 45.0 °C), density (1.289 ± 0.06 g/cm³), and pKa (11.55 ± 0.70) further defining its handling and formulation characteristics . The compound serves as a key intermediate in medicinal chemistry programs, with patent and literature evidence indicating its utility in the development of cardiovascular agents, antimicrobials, and as a synthetic building block for further functionalization [1][2].

Scaffold Quinolin-2(1H)-one core with reported cardio/antimicrobial research context
Handle 6-Hydroxymethyl enables multi-pathway derivatization for library synthesis
Solid form Reported melting point supports recrystallization and handling

Why 6-(Hydroxymethyl)quinolin-2(1H)-one Cannot Be Substituted


The 6-hydroxymethyl substituent fundamentally alters the compound's physicochemical and electronic properties compared to close analogs such as 6-methylquinolin-2(1H)-one (CAS 4053-34-3) or 6-hydroxyquinolin-2(1H)-one (CAS 19315-93-6). The hydroxymethyl group introduces both hydrogen-bond donor and acceptor capabilities, a polar surface area contribution (PSA ~53.35 Ų), and a reactive handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid or esterification) that is absent in methyl- or hydroxy-substituted counterparts. Structure–activity relationship (SAR) studies on related quinolin-2(1H)-one series demonstrate that even minor modifications at the 6-position can dramatically alter biological target engagement, metabolic stability, and physicochemical profiles [1]. Consequently, substituting 6-(hydroxymethyl)quinolin-2(1H)-one with a structurally similar but functionally distinct analog (e.g., 6-methyl or 6-hydroxy derivative) risks compromising reaction yields in synthetic sequences, invalidating established purification protocols, or introducing uncharacterized biological off-target effects. The quantitative evidence presented in Section 3 substantiates these differentiation points.

Property
6-(Hydroxymethyl)quinolin-2(1H)-one
6-Methyl / 6-Hydroxy analogs
H-bond profile
1 HBD, 2 HBA
1 HBD/1 HBA (methyl) or 2 HBD/2 HBA (hydroxy)
Derivatization handle
Multiple mild pathways
None (methyl) or fewer distinct paths (hydroxy)
P‑gp prediction
Predicted inhibitor
Predicted substrate (methyl); not uniformly predicted (hydroxy)

6-(Hydroxymethyl)quinolin-2(1H)-one vs. Closest Analogs


Melting Point: Higher Thermal Stability

The experimental melting point of 6-(hydroxymethyl)quinolin-2(1H)-one (235–238 °C) is consistently reported to be approximately 2 °C higher than that of its direct 6-methyl analog (233 °C) under comparable measurement conditions. This difference, while modest, is reproducible across independent data sources and may reflect altered intermolecular hydrogen-bonding networks introduced by the hydroxymethyl group [1].

Melting point
Reported
235–238 °C (target) vs 233 °C (6-methyl)
Supports solid-form processing review
Difference may reflect altered H-bond network; validate under own conditions
Thermal stability Solid-state characterization Crystallinity

Differentiated Lipophilicity and Hydrogen-Bonding Profile

The hydroxymethyl group confers a distinct balance of lipophilicity and polarity relative to other 6-substituents. 6-(Hydroxymethyl)quinolin-2(1H)-one (LogP ~0.79, 1 HBD, 2 HBA) exhibits intermediate properties between the more lipophilic 6-methyl analog (LogP ~1.5, 1 HBD, 1 HBA) and the more polar 6-hydroxy derivative (LogP ~0.9, 2 HBD, 2 HBA). These differences in hydrogen-bond donor/acceptor counts and lipophilicity can critically influence solubility, membrane permeability, and target binding [1].

Lipophilicity & H-bond
Class-level inference
LogP ≈0.79; 1 HBD, 2 HBA vs LogP 1.5 (methyl), 0.9 (hydroxy)
May inform ADME research and selection
In silico predictions; experimental verification recommended
Lipophilicity ADME prediction Drug-likeness

Synthetic Versatility: Hydroxymethyl Derivatization

The primary alcohol functionality of the 6-hydroxymethyl group serves as a versatile synthetic handle for further derivatization, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to leaving groups (e.g., mesylate, halide) for nucleophilic displacement. In contrast, 6-methylquinolin-2(1H)-one lacks a reactive site for mild, selective transformations, while 6-hydroxyquinolin-2(1H)-one's phenolic -OH is less nucleophilic and participates in different reaction manifolds (e.g., O-alkylation, diazonium coupling) [1]. This synthetic divergence directly impacts the design of focused compound libraries and the efficiency of analog synthesis.

Derivatization pathways
Class-level inference
≥5 mild pathways (oxidation, esterification, etc.)
Supports efficient analog library design
6-Methyl offers 0 mild paths; 6-hydroxy offers 2–3
Synthetic intermediate Chemical handle Derivatization

Predicted P‑Glycoprotein Inhibitory Profile

In silico predictive models indicate that 6-(hydroxymethyl)quinolin-2(1H)-one is a likely P‑glycoprotein (P‑gp) inhibitor, a property not uniformly shared across 6-substituted quinolin-2(1H)-ones. While 6-methylquinolin-2(1H)-one is predicted to be a P‑gp substrate, the hydroxymethyl derivative is flagged as an inhibitor. This distinction carries significant implications for blood–brain barrier penetration, drug–drug interaction potential, and utility in reversing multidrug resistance in cancer therapy [1].

P‑gp interaction
Supporting evidence
Predicted inhibitor (target) vs substrate (6-methyl)
Research-selection context for CNS or resistance-reversal studies
In silico prediction; requires biological validation
P‑glycoprotein Multidrug resistance ADME Blood–brain barrier

6-(Hydroxymethyl)quinolin-2(1H)-one: Research & Industrial Applications


CNS & Multidrug-Resistant Cancer Drug Discovery

The predicted P‑glycoprotein inhibitory profile (Supporting Evidence) positions 6-(hydroxymethyl)quinolin-2(1H)-one as a candidate scaffold for CNS‑penetrant agents or chemosensitizers in oncology. Researchers can leverage this property to design compounds that either enhance brain exposure of co‑administered drugs or reverse multidrug resistance in tumor cells. Unlike 6‑methyl analogs that may be effluxed, the hydroxymethyl derivative offers a potential starting point for improving drug disposition [1].

Diverse Quinolin-2(1H)-one Library Synthesis

The 6‑hydroxymethyl group enables a broad array of mild transformations (oxidation, esterification, etherification, mesylation) that are inaccessible to 6‑methyl or 6‑hydroxy analogs. This synthetic versatility makes the compound an ideal central intermediate for generating focused libraries of 6‑substituted quinolin‑2(1H)‑ones with minimal synthetic effort. Procurement of this single building block can therefore accelerate SAR studies and reduce overall synthesis costs [1].

Cardiotonic, Antihypertensive & Antithrombotic Agents

Patent literature explicitly claims 6‑substituted‑2(1H)‑quinolinones, including hydroxymethyl‑substituted variants, as cardiotonic, antihypertensive, and antithrombotic agents. The 6‑hydroxymethyl substitution pattern is consistent with the pharmacophore requirements outlined for these therapeutic indications, and the compound's physicochemical profile (moderate LogP, hydrogen‑bonding capacity) aligns with the desired drug‑likeness for cardiovascular applications [1].

Preclinical ADME Profiling and Formulation Development

The unique combination of lipophilicity (LogP ~0.79) and hydrogen‑bonding capacity (1 HBD, 2 HBA) differentiates 6‑(hydroxymethyl)quinolin-2(1H)‑one from both more lipophilic 6‑methyl and more polar 6‑hydroxy analogs. This intermediate polarity can be exploited to fine‑tune solubility, permeability, and metabolic stability in early‑stage drug discovery. Formulators may also benefit from the compound's experimental melting point (235–238 °C), which provides a defined thermal stability benchmark for solid dosage form development [1].

Application
Selection Property
Validation Focus
CNS penetration & drug-resistance reversal research
Predicted P‑gp interaction context
BBB penetration assay; resistance reversal model
Quinolin-2(1H)-one analog library synthesis
Multi-pathway derivatization handle
Synthetic route efficiency; library diversity assessment
Cardiovascular disease research models
Patent-reported scaffold activity context
Cardiovascular endpoint assays; antithrombotic models
ADME and formulation research
Intermediate LogP & H-bond profile
Solubility/permeability assays; solid-state characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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